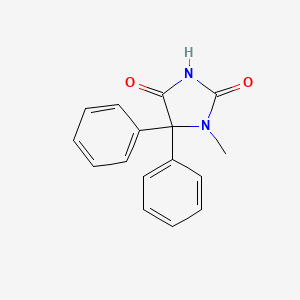

1-methyl-5,5-diphenylimidazolidine-2,4-dione

Description

X-ray Diffraction Studies of Crystal Packing

X-ray crystallographic studies reveal that 1-methyl-5,5-diphenylimidazolidine-2,4-dione crystallizes in the monoclinic system with space group P2₁/c and unit cell parameters a = 11.030 Å, b = 8.232 Å, c = 14.745 Å, and β = 93.24°. The imidazolidine-2,4-dione core adopts a planar conformation, with the two phenyl substituents at the C5 position inclined relative to the five-membered ring plane at angles of 59.17° (C5–C10 phenyl) and 53.21° (C11–C16 phenyl). The methyl group at N1 occupies an axial position, introducing steric constraints that influence molecular packing.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1335.5 |

| Z (molecules/unit cell) | 4 |

| Density (g/cm³) | 1.325 |

| R-factor | 0.041 |

The crystal lattice exhibits a herringbone arrangement of molecules, stabilized by parallel-displaced π-π interactions between adjacent phenyl rings (interplanar distance: 3.42 Å).

Hydrogen Bonding Networks and Non-Covalent Interactions

Intermolecular N–H···O hydrogen bonds between the N2–H group and the O1 carbonyl oxygen (distance: 2.893 Å, angle: 169°) form infinite chains along the a-axis. These chains are further interconnected via C–H···π interactions involving the methyl group (C4–H4···Cg1 distance: 2.89 Å) and phenyl rings, creating a three-dimensional network.

Table 2: Key Non-Covalent Interactions

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N2–H2···O1 | 2.893 | 169 |

| C4–H4···Cg1 (phenyl) | 2.89 | 145 |

| C12–H12···O2 | 2.95 | 128 |

The absence of N1–H donors due to methylation reduces the hydrogen-bonding capacity compared to non-methylated hydantoins, favoring increased reliance on van der Waals interactions for lattice stabilization.

Comparative Analysis with Parent Hydantoin Derivatives

Structural comparisons with 5,5-diphenylhydantoin (phenytoin) highlight critical differences:

- Methylation Effects : The N1-methyl group in this compound introduces torsional strain, increasing the C2–N1–C5 angle to 113.7° versus 109.5° in phenytoin.

- Phenyl Orientation : Phenytoin’s phenyl rings exhibit greater coplanarity with the hydantoin core (dihedral angles: 45.2° and 48.7°), whereas methylation induces larger deviations (59.17° and 53.21°).

- Packing Motifs : Phenytoin forms dimeric hydrogen-bonded pairs (N3–H···O4) in space group Pna2₁, contrasting with the chain-like topology of the methylated derivative.

Table 3: Structural Comparison with Hydantoin Derivatives

| Feature | 1-Methyl Derivative | Phenytoin | Hydantoin |

|---|---|---|---|

| Space Group | P2₁/c | Pna2₁ | C2/c |

| N–H···O Bonds/Unit Cell | 2 | 4 | 4 |

| Dihedral Angles (°) | 59.17, 53.21 | 45.2, 48.7 | 12.4, 15.8 |

| Unit Cell Volume (ų) | 1335.5 | 1298.2 | 548.9 |

Properties

IUPAC Name |

1-methyl-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFHNALJPCMIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346676 | |

| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-11-6 | |

| Record name | 2,4-Imidazolidinedione, 1-methyl-5,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 5,5-Diphenylimidazolidine-2,4-dione

The synthesis of 1-methyl-5,5-diphenylimidazolidine-2,4-dione typically begins with the preparation of 5,5-diphenylimidazolidine-2,4-dione, which serves as the core scaffold. This compound is prepared by established literature methods with a melting point around 294–296°C, confirming its identity and purity.

Methylation via Dimethyl Sulfate

The most reliable and commonly used method for preparing this compound involves the methylation of the nitrogen atom at the N1 position of 5,5-diphenylimidazolidine-2,4-dione using dimethyl sulfate as the methylating agent.

- Dissolve 5,5-diphenylimidazolidine-2,4-dione (2.52 g, 10 mmol) in an aqueous sodium hydroxide solution (0.44 g NaOH, 11 mmol in 40 mL distilled water).

- Slowly add dimethyl sulfate (4.66 g, 3.5 mL, 11 mmol) to the stirred solution.

- Stir the reaction mixture for 5 hours at room temperature.

- Filter the precipitated solid and wash it thoroughly with distilled water.

- Dry the solid first in a well-ventilated cabinet for 24 hours, then in an oven at 70°C for 3 hours.

- Recrystallize the product from ethanol to obtain pure this compound.

- Yield: 92%

- Melting point: 155–157°C (literature value: 154°C)

- The product is characterized by disappearance of N1-H proton signals and appearance of methyl group signals in NMR spectra.

Analytical Characterization Supporting Preparation

The synthesized this compound is confirmed by:

- NMR Spectroscopy: 1H NMR shows the methyl group signal at approximately δ 2.0 ppm; disappearance of the N1-H proton signal confirms methylation.

- Melting Point: Consistency with literature values confirms purity.

- Mass Spectrometry: Molecular ion peak consistent with methylated hydantoin structure.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Amounts | Reaction Time | Yield (%) | Product Characteristics |

|---|---|---|---|---|---|

| 1 | 5,5-Diphenylimidazolidine-2,4-dione | 2.52 g (10 mmol) | - | - | Starting material, m.p. 294–296°C |

| 2 | Sodium hydroxide solution | 0.44 g (11 mmol) in 40 mL water | - | - | Dissolution step |

| 3 | Dimethyl sulfate (methylating agent) | 4.66 g (3.5 mL, 11 mmol) | 5 hours | 92 | This compound, m.p. 155–157°C |

Research Findings and Notes

- The methylation reaction proceeds efficiently under mild alkaline aqueous conditions with dimethyl sulfate, giving high yields and purity.

- The N1-methylation significantly alters the physicochemical properties, as evidenced by spectral data and melting point changes.

- The method is reproducible and scalable, suitable for preparing reference standards used in pharmaceutical analytical development.

- The compound serves as an important API reference standard for hydantoin derivatives, ensuring traceability and compliance with pharmacopeial standards.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution at the N3-position (non-methylated nitrogen) due to the electron-withdrawing effects of adjacent carbonyl groups. Key substitution pathways include:

N-Mannich Base Formation

Reaction with secondary amines and formaldehyde under acidic conditions yields N-Mannich bases, enhancing anticonvulsant activity. For example:

-

Reagents : 4-methylpiperazine, formaldehyde, acetic acid

-

Product : 3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

-

Conditions : Reflux in ethanol, 6–8 hours

-

Significance : Derivatives show improved pharmacological profiles, including 4× higher potency in the 6 Hz seizure model compared to phenytoin .

Alkylation/Acylation

Substitution with alkyl halides or acyl chlorides occurs under basic conditions:

| Reagent Type | Example Reagent | Product | Conditions |

|---|---|---|---|

| Alkyl halide | Methyl iodide | N3-methyl derivative | K₂CO₃, DMF, reflux |

| Acyl chloride | Acetyl chloride | N3-acetyl derivative | Pyridine, room temperature |

Hydrolysis Reactions

The imidazolidine-2,4-dione ring undergoes hydrolytic cleavage under alkaline conditions:

Base-Catalyzed Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide at C2 carbonyl, forming a tetrahedral intermediate. Rate-limiting step involves intermediate decomposition .

-

Products : Ureidocarboxylic acids (e.g., 2-(phenylcarbamoyl)-2-phenylpropanoic acid) .

-

Kinetic Data :

Structural Rearrangements

In anhydrous phosphoric acid, the compound forms intermediates that undergo ring expansion:

-

Intermediate : Phosphate of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazole .

-

Rearrangement : Converts to phosphate of 5-methyl-4-imino-3,5-diphenylimidazolidin-2-one .

-

Hydrolysis : Yields 5-methyl-3,5-diphenylimidazolidine-2,4-dione derivatives .

Substitution vs. Hydrolysis

| Reaction Type | Key Reagents | Primary Product | Application |

|---|---|---|---|

| N-Mannich | Amines, HCHO | Anticonvulsant derivatives | Drug design |

| Hydrolysis | NaOH/H₂O | Ureidocarboxylic acids | Metabolic studies |

Stability and Degradation

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and material science applications. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of numerous derivatives with distinct properties .

Biology

Biologically, 1-methyl-5,5-diphenylimidazolidine-2,4-dione is studied for its potential bioactive properties . It can act as a scaffold for developing enzyme inhibitors and receptor modulators. Research indicates that it influences cellular functions by modulating signaling pathways and gene expression . Notably, derivatives of this compound have shown promise in treating neurological disorders due to their anticonvulsant activity .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential . These derivatives exhibit various pharmacological activities including:

- Anticonvulsant Effects : The compound is structurally related to phenytoin, a well-known antiepileptic drug. Studies have demonstrated its efficacy in treating generalized tonic-clonic seizures and focal motor seizures .

- Anti-inflammatory Properties : Certain derivatives have been identified as potential anti-inflammatory agents .

- Antimicrobial Activity : Research has highlighted the antimicrobial properties of some derivatives against various bacterial strains .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity. Its application extends to corrosion inhibition in mild steel exposed to acidic environments . The compound's ability to form stable complexes with metals enhances its utility in protective coatings.

Case Study 1: Anticonvulsant Activity

A study focused on synthesizing new hybrid compounds combining imidazolidin-2,4-dione with morpholine rings demonstrated enhanced anticonvulsant activity compared to traditional treatments. The research indicated that these compounds could potentially serve as broad-spectrum anticonvulsants with fewer side effects than existing medications .

Case Study 2: Corrosion Inhibition

Research investigating the corrosion inhibition properties of 5,5-diphenylimidazolidine-2,4-dione revealed that it effectively protects mild steel in acidic solutions. Experimental results showed significant reductions in corrosion rates when the compound was applied, supporting its use in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables drug discovery and material science |

| Biology | Scaffold for enzyme inhibitors | Modulates cellular functions and gene expression |

| Medicine | Anticonvulsant, anti-inflammatory | Effective against seizures; potential anti-inflammatory properties |

| Industry | Specialty chemicals production | Effective corrosion inhibitor in acidic environments |

Mechanism of Action

The mechanism of action of 1-methyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Phenytoin (5,5-Diphenylimidazolidine-2,4-Dione)

3-Decyl-5,5-Diphenylimidazolidine-2,4-Dione

- Structure : N3-substituted with a decyl chain.

3-Methyl-5,5-Diphenylimidazolidine-2,4-Dione

Arylpiperazine Derivatives (e.g., Compound 20a)

- Structure : N3-substituted with 2-methoxyphenylpiperazine.

- Activity: High α1-adrenoreceptor affinity (16.6 nM) and selectivity, shifting the therapeutic focus from anticonvulsant to cardiovascular applications .

- Key Difference : Bulky substituents enable interactions with adrenergic receptors rather than sodium channels .

Phenytoin Schiff Bases (e.g., SB2-Ph)

- Structure: N3-modified with a 2-hydroxybenzylideneamino group.

- Activity : Retains anticonvulsant properties but with variable efficacy depending on substituent electronic profiles .

Physicochemical and Pharmacological Insights

- Hydrogen Bonding : N1-methyl substitution in the title compound reduces intermolecular H-bonding, a critical factor for phenytoin’s anticonvulsant activity .

- Lipophilicity : Alkyl chains (e.g., decyl) enhance membrane permeability but may compromise solubility .

- Stability : The high HOMO-LUMO gap (5.9 eV) in the 1-methyl derivative suggests resistance to degradation, explaining its persistence as a process impurity .

- Receptor Targeting : Substituent bulk and polarity dictate target selectivity (e.g., sodium channels vs. adrenergic receptors) .

Biological Activity

1-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as methyl phenytoin, is a derivative of the well-known anticonvulsant phenytoin. This compound has gained attention due to its potential biological activities and applications in pharmacology. The purpose of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H14N2O2 and a molecular weight of 266.29 g/mol. The structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, two phenyl groups at position 5, and a methyl group attached to one of the nitrogen atoms (N1) .

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| Melting Point | 294-296 °C |

| Crystal Structure | Hydrogen bonds and C-H···π interactions |

Anticonvulsant Properties

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticonvulsant activity. The parent compound phenytoin is widely recognized for its effectiveness in treating epilepsy by stabilizing neuronal membranes and inhibiting sodium channels . The methylation at the N1 position in this compound may modify its pharmacological profile, potentially enhancing its efficacy or altering its side effects .

Case Study: Anticonvulsant Screening

A study synthesized various N-Mannich bases derived from imidazolidine-2,4-dione and evaluated their anticonvulsant properties using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The most active compound exhibited effective seizure control with reduced toxicity compared to traditional anticonvulsants .

Other Biological Activities

Beyond anticonvulsant effects, imidazolidine derivatives have been investigated for other pharmacological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell growth through mechanisms involving topoisomerase inhibition .

- Antimicrobial Effects : Studies have reported varying degrees of antibacterial activity against several pathogens .

- Antioxidant Properties : Certain derivatives demonstrate antioxidant effects that may contribute to their therapeutic potential in oxidative stress-related conditions .

Table 2: Summary of Biological Activities

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act similarly to phenytoin by modulating sodium channels and stabilizing neuronal excitability. This action is crucial for preventing seizures and may extend to other therapeutic effects observed in various studies .

Q & A

Q. What are the standard synthetic routes for 1-methyl-5,5-diphenylimidazolidine-2,4-dione?

The compound is typically synthesized via alkylation of the parent molecule, 5,5-diphenylimidazolidine-2,4-dione (phenytoin). A common method involves reacting phenytoin with methyl iodide or methyl bromide in the presence of a potassium base (e.g., KOH) in dimethyl sulfoxide (DMSO) or DMF. For example, this compound was synthesized using phenytoin and methyl bromide, yielding colorless solids with a melting point of 216.5–218.0°C, confirmed by IR, NMR, and HRMS . Alternative routes include chloroacetylation followed by nucleophilic substitution with methylamine derivatives .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR : - and -NMR identify substituent effects. For instance, the methyl group in 1-methyl derivatives appears as a singlet at δ 2.77 ppm in -NMR, while carbonyl carbons (C=O) resonate at ~174 ppm in -NMR .

- IR : Stretching vibrations for C=O (1768–1703 cm) and NH (3322 cm) confirm the hydantoin core .

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2 space group) provides bond lengths and intermolecular interactions .

Q. What are the primary pharmacological activities of this compound derivatives?

Derivatives exhibit broad pharmacological profiles:

- Antimicrobial : Electron-withdrawing groups (e.g., nitro, bromo) enhance activity against E. coli and S. aureus compared to ciprofloxacin, with inhibition zones up to 22.8 mm at 15 µg/mL .

- CNS Effects : Chloroacetylated derivatives (e.g., compound C9) show anxiolytic activity in elevated plus maze tests, likely via GABAergic modulation .

- Anticancer : Substituents like 3-bromophenoxy improve apoptosis-inducing activity in breast cancer models .

Advanced Research Questions

Q. How do electronic substituents influence antimicrobial activity in derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (EWGs) enhance antibacterial potency. For example:

- SW6 (3-nitrophenoxy derivative) exhibits MIC values of 12.5 µg/mL against P. aeruginosa, outperforming electron-donating groups (EDGs) like methoxy .

- Mechanism : EWGs increase electrophilicity, improving interaction with bacterial enzymes (e.g., DNA gyrase). This is validated via molecular docking showing stronger hydrogen bonding with E. coli FabH (binding energy: -9.2 kcal/mol) .

Q. What computational methods are used to predict CNS activity and toxicity?

- Molecular Docking : Derivatives are docked against GABA receptors (PDB: 6HUO) and voltage-gated sodium channels (PDB: 5XSY). For example, compound C10 (3-nitrophenoxy) shows a binding affinity of -8.5 kcal/mol to the Na channel, correlating with anticonvulsant activity .

- ADMET Prediction : In silico tools (e.g., SwissADME) assess solubility (LogP: 3.2) and hepatotoxicity (CYP3A4 inhibition risk). Acute toxicity studies in mice (LD: 250 mg/kg) guide safe dosing .

Q. How can researchers address solubility challenges in pharmacological assays?

- Co-solvents : Use DMSO (≤5% v/v) to dissolve hydrophobic derivatives without cytotoxicity .

- Prodrug Design : Introduce hydrophilic moieties (e.g., PEG chains) via N3-alkylation, improving aqueous solubility while retaining activity .

- Nanoformulation : Liposomal encapsulation increases bioavailability, as demonstrated for phenytoin analogs in in vivo seizure models .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points for derivatives?

Variations arise from polymorphism or solvent residues. For example:

- 3-Amino-5,5-diphenylimidazolidine-2,4-dione has a reported m.p. of 252–254°C (observed) vs. 190°C (literature), likely due to differing recrystallization solvents (ammonia vs. ethanol) .

- Resolution : Standardize purification protocols (e.g., column chromatography followed by recrystallization in ethyl acetate/hexane) and report solvent systems in metadata .

Q. Why do some derivatives show inconsistent activity across bacterial strains?

Species-specific enzyme targets and membrane permeability explain variability. For instance:

- SW3 (4-ethylphenoxy) is effective against S. aureus (MIC: 25 µg/mL) but inactive against E. coli due to efflux pump overexpression .

- Resolution : Combine MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

Methodological Best Practices

Q. What experimental designs optimize SAR studies for hydantoin derivatives?

- Factorial Design : Vary substituent position (N1 vs. N3) and electronic nature (EWG/EDG) systematically. Use ANOVA to identify significant variables .

- Control Groups : Include ciprofloxacin (antibacterial) and diazepam (CNS) as benchmarks. Normalize activity to molar concentrations to compare potency .

Q. How to validate molecular docking results experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.